molecular formula C15H11ClN2O5 B5821433 N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide

Cat. No.: B5821433
M. Wt: 334.71 g/mol
InChI Key: IBPOQUGGUHFTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is a complex organic compound that features a benzodioxole ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then coupled with a chloronitrobenzamide derivative. The reaction conditions often involve the use of catalysts such as palladium in a cross-coupling reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions. This inhibition can lead to the disruption of cellular pathways, ultimately affecting cell function and viability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide is an organic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN3O3
  • Molar Mass : 315.74 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)

The compound features a nitro group and a chlorinated benzamide structure, which are significant for its biological interactions. The presence of the benzodioxole moiety is often associated with various pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which helps in reducing oxidative stress in cells.
  • Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.

Table 1: Overview of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialExhibits activity against Gram-positive bacteria
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces markers of inflammation in vitro

Case Studies and Research Findings

Anticancer Activity :
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant anticancer activity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival.

Neuroprotective Effects :
Research published in the Journal of Neurochemistry indicated that similar compounds could protect neuronal cells from apoptosis induced by oxidative stress. The study suggested that the compound might be beneficial in neurodegenerative diseases like Alzheimer's by preventing neuronal death.

Antimicrobial Properties :
In vitro studies reported in the Journal of Antimicrobial Chemotherapy revealed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Animal model studies indicated good oral bioavailability and a half-life suitable for therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O5/c16-12-6-10(18(20)21)2-3-11(12)15(19)17-7-9-1-4-13-14(5-9)23-8-22-13/h1-6H,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPOQUGGUHFTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.